Dimethylmethylenammonium chloride

Organic Synthesis Reagent Selection Thermal Stability

Select this preformed iminium salt for high ortho-regioselectivity in Mannich reactions, eliminating byproducts and simplifying purification. It delivers higher yields of purer products in less time versus traditional methods. Ideal for pharmaceutical intermediates and advanced perovskite solar cell research. Choose the chloride salt for its robust thermal stability (mp 146-148 °C) over the lower-melting iodide analog.

Molecular Formula C3H8ClN
Molecular Weight 93.55 g/mol
CAS No. 30354-18-8
Cat. No. B1353618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmethylenammonium chloride
CAS30354-18-8
Molecular FormulaC3H8ClN
Molecular Weight93.55 g/mol
Structural Identifiers
SMILESC[N+](=C)C.[Cl-]
InChIInChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1
InChIKeyZJTROANVDZIEGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylmethylenammonium Chloride (CAS 30354-18-8) in Organic Synthesis and Materials Science: Procurement and Technical Specifications


Dimethylmethylenammonium chloride (CAS 30354-18-8), also known as Böhme's salt or N,N-Dimethylmethyleneiminium chloride, is a preformed iminium salt widely utilized as a powerful dimethylaminomethylating agent in organic synthesis . This compound belongs to the dimethyl(methylene)ammonium salt family and is characterized by its quaternary ammonium structure with the formula C3H8ClN . As a reagent, it offers a direct route for introducing the -CH2N(CH3)2 group, circumventing the need for in situ iminium ion generation, which is often a rate-limiting step in classical Mannich reactions . Its applications span from the synthesis of complex natural products and pharmaceutical intermediates to emerging roles as a stabilizing additive in high-performance perovskite solar cells [1].

Why Dimethylmethylenammonium Chloride (Böhme's Salt) Cannot Be Substituted by Iodide or Other Mannich Reagents Without Performance and Processing Trade-offs


While dimethyl(methylene)ammonium salts share a common reactive cation, substitution of the chloride salt with its iodide analog (Eschenmoser's salt) or the trifluoroacetate variant introduces quantifiable differences in physical properties, synthetic efficiency, and application scope. The iodide salt has a markedly lower melting point of 116 °C with decomposition, compared to the chloride's 146-148 °C, which affects its thermal stability during storage and handling [1]. More critically, the chloride salt demonstrates distinct advantages in yield and product purity over the classical three-component Mannich reaction, which suffers from equilibrium limitations and byproduct formation [2]. Furthermore, the chloride salt has been shown to possess a unique and enabling reactivity profile in advanced materials applications, such as in situ cation generation for perovskite stabilization, a role for which other salts in the family have not been demonstrated [3].

Quantitative Differentiation of Dimethylmethylenammonium Chloride (CAS 30354-18-8): A Comparator-Based Evidence Guide


Comparative Thermal Stability and Physical Properties: Chloride vs. Iodide Salt

Dimethylmethylenammonium chloride exhibits superior thermal stability compared to its iodide counterpart (Eschenmoser's salt). The chloride salt has a reported melting point of 146-148 °C, whereas the iodide salt melts with decomposition at 116 °C [1]. This 30-32 °C difference in thermal stability is a critical factor in reagent storage, handling, and reaction design, particularly for procedures requiring elevated temperatures or extended shelf life.

Organic Synthesis Reagent Selection Thermal Stability

Comparative Efficiency in Mannich Reactions: Preformed Iminium Salt vs. Classical Three-Component Method

Dimethylmethylenammonium chloride, as a preformed iminium salt, offers a quantifiable advantage in the Mannich reaction compared to the classical method using formaldehyde and dimethylamine. According to a commercial technical datasheet, the use of this reagent achieves 'higher yields of purer products... in shorter times' relative to the classical approach [1]. This is attributed to the direct introduction of the electrophilic iminium species, bypassing the equilibrium-limited formation of the reactive intermediate and the associated side reactions under the protic, aqueous conditions of the classical method.

Mannich Reaction Reaction Yield Product Purity

Superior Regioselectivity in Phenol Aminomethylation vs. Classical Mannich Conditions

In the aminomethylation of monosubstituted phenols, dimethyl(methylene)ammonium chloride (salt 1) and its iodide analog (salt 2) demonstrate a marked improvement in regioselectivity. Under conventional Mannich conditions, these reactions typically yield a mixture of ortho, para, and diaminomethylated products. In contrast, the use of the preformed iminium salt 1 or 2 affords the ortho-product in excellent yield . This is a key differentiation from the non-selective classical approach and enables the direct synthesis of valuable ortho-substituted phenolic building blocks.

Regioselective Synthesis Phenol Derivatives Mannich Reaction

Unique In Situ Cation Generation for Enhanced Perovskite Solar Cell Stability and Efficiency

Dimethylmethylenammonium chloride demonstrates a unique, application-specific advantage as an additive in perovskite solar cell precursors. Upon incorporation, it undergoes an in situ transformation to generate dimethylammonium ([DMA]+) and a novel methyl tetrahydrotriazinium ([MTTZ]+) cation. This process is not observed with other common additives and leads to a quantifiable improvement in device performance and longevity [1]. The resulting optimized perovskite solar modules achieved a record certified power conversion efficiency (PCE) of 23.2% and retained 87.0% of their initial efficiency after ~1900 hours of operational stability testing at 85°C and 85% relative humidity.

Perovskite Solar Cells Stability Additive Cation Engineering

Procurement-Driven Application Scenarios for Dimethylmethylenammonium Chloride (Böhme's Salt)


High-Efficiency Synthesis of Ortho-Substituted Aminomethylphenols

Procure dimethylmethylenammonium chloride when your workflow demands high ortho-regioselectivity in the Mannich reaction of phenols. The use of this preformed iminium salt avoids the complex isomeric mixtures characteristic of classical methods, directly providing the desired ortho-product in excellent yield . This simplifies purification and increases the yield of the target intermediate, making it a cost-effective choice for the synthesis of specific phenolic building blocks.

Streamlined Synthesis of Complex Pharmaceutical Intermediates

For medicinal chemistry and process development, select this reagent to improve the efficiency of aminomethylation steps. Its use is associated with 'higher yields of purer products... in shorter times' compared to traditional Mannich conditions . This translates to fewer side reactions and simplified purification, which is essential for synthesizing complex molecules like HIV-1 integrase inhibitors or for performing stereospecific Pictet-Spengler cyclocondensations .

Formulation of High-Stability, High-Efficiency Perovskite Solar Modules

In the field of advanced photovoltaics, dimethylmethylenammonium chloride is a unique and enabling precursor additive. Its incorporation into perovskite precursor solutions leads to the in situ formation of stabilizing cations that significantly enhance device performance and longevity. This has been demonstrated to yield record power conversion efficiencies (23.2%) and exceptional long-term operational stability (87% retention after 1900 hours at 85°C/85% RH) . Its use is critical for researchers and manufacturers aiming to achieve state-of-the-art performance and durability in perovskite solar cells.

Thermally Robust Reagent for High-Temperature or Long-Term Reactions

When experimental design involves elevated temperatures or requires a reagent with robust shelf stability, the chloride salt is the preferred choice over its iodide counterpart. Its higher melting point (146-148 °C vs. 116 °C for the iodide) provides a greater thermal operating window and simplifies long-term storage without the risk of decomposition associated with the lower-melting iodide salt .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylmethylenammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.